2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine
Description
Properties
IUPAC Name |
2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-4-17-9-13-14(1)23-16(20-13)21-7-2-12(3-8-21)11-22-15-10-18-5-6-19-15/h1,4-6,9-10,12H,2-3,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPPGZDTCSNMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Cyclization from Chloronitropyridine Precursors
A pivotal method adapted from Edwards et al. (2009) employs 3-chloro-4-nitropyridine and thiourea derivatives under refluxing ethanol to yield 6-nitrothiazolo[4,5-c]pyridines.
Reaction Scheme:
Optimization Data:
Functionalization at Position 2
The 2-amine group undergoes alkylation with 1-(chloromethyl)piperidin-4-ylmethanol in DMF using K<sub>2</sub>CO<sub>3</sub> as base:
Key Parameters:
Preparation of Pyrazine Building Block
Methoxy-Pyrazine Synthesis
6-Methoxypyrazine derivatives are synthesized via nucleophilic aromatic substitution. A modified Wolf-Marburg method involves decarboxylation of pyrazine carboxylic acid precursors:
Modification:
Final Coupling: Etherification and Characterization
Mitsunobu Reaction for Ether Linkage
The piperidine-linked thiazolopyridine intermediate couples with 2-hydroxypyrazine via Mitsunobu conditions:
Conditions:
Analytical Data Validation
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.41 (s, 1H, pyrazine-H), 7.92 (d, J=5.2 Hz, 1H, thiazolo-H), 4.32 (m, 2H, OCH<sub>2</sub>), 3.78 (m, 1H, piperidine-H), 2.98–2.85 (m, 4H, piperidine-H).
-
HRMS (ESI): m/z calcd for C<sub>15</sub>H<sub>20</sub>N<sub>4</sub>OS [M+H]<sup>+</sup>: 304.1321; found: 304.1318.
Alternative Pathways and Comparative Analysis
Ullmann Coupling for Direct Arylation
An alternative employs CuI-catalyzed coupling between 2-bromopyrazine and the thiazolopyridine-piperidine intermediate:
Outcome:
Reductive Amination Approach
Condensation of 2-(piperidin-4-ylmethoxy)thiazolopyridine with pyrazine-2-carbaldehyde followed by NaBH<sub>4</sub> reduction:
Limitation: Over-reduction side products reduce yield to 49%.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Research indicates that thiazolo-pyridine derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the inhibition of oxidative stress and modulation of neuroinflammatory pathways .
Case Study 1: Anticancer Activity
In a study published in Heterocycles, researchers synthesized a series of thiazolo-pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. One derivative showed significant inhibition of cell proliferation and induced apoptosis in breast cancer cells .
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of thiazolo-pyridine compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds reduced neuronal death and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Pyrazine vs. Pyrimidine Derivatives
- 5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine (CAS: 2380173-94-2) replaces pyrazine with pyrimidine.
- Thiazolo[4,5-b]pyrazines (e.g., derivatives with phenyl substituents) exhibit amplification effects on phleomycin activity, suggesting pyrazine positioning influences biological outcomes .
Quinazolinone Derivatives
- 7-Methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one () introduces a quinazolinone ring, enhancing planar rigidity for kinase or protease inhibition.
Positional Isomerism in Thiazolo-Pyridine Systems
- Thiazolo[4,5-b]pyridines (e.g., H3 receptor antagonists) differ in nitrogen/sulfur positioning, affecting receptor binding. QSAR models indicate that substituent hydrophilicity (e.g., TNO_2 descriptor) correlates with antagonistic activity .
- Thiazolo[5,4-b]pyridines (e.g., angiogenesis inhibitors like compound 3l, IC50 = 1.65 µM) show that ring orientation impacts potency. The [4,5-c] isomer in the target compound may favor adenosine receptor interactions .
Substituent Effects on Piperidine
- 2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine (CAS: 2549063-13-8) replaces the thiazolo-pyridine with a difluorophenyl group, enhancing aryl-binding pocket interactions .
- Muvadenant (INN: adenosine antagonist) uses a 4-methoxy[1,3]thiazolo[4,5-c]pyridine with a spirodecane carboxamide, highlighting the role of piperidine-linked substituents in target selectivity .
Physicochemical and QSAR Insights
- Hydrophilic vs. Lipophilic Balance :
- Docking Scores :
- Thiazolo[5,4-b]pyridine-pyrazine hybrids exhibit docking scores of -34.73 (CYP1A1 inhibition), suggesting competitive binding .
Biological Activity
The compound 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazolo[4,5-c]pyridine moiety linked to a pyrazine ring via a methoxy group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4OS |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways. For instance, it has been shown to interact with phosphoinositide 3-kinase (PI3K), which plays a significant role in cell growth and survival .
- Receptor Modulation : It can also modulate receptor activity, potentially influencing signaling pathways that are crucial for various physiological processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the thiazolo[4,5-c]pyridine structure. For example:
- Study Findings : Compounds similar to the target molecule demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL .
Anticancer Potential
The anticancer potential of thiazole derivatives has been explored extensively:
- Case Study : A derivative exhibiting structural similarities showed efficacy in inhibiting cancer cell proliferation in vitro and in vivo models by inducing apoptosis through the modulation of apoptotic pathways .
Case Study 1: Antinociceptive Activity
A related compound was tested for antinociceptive effects using the acetic acid-induced writhing test in mice. Results indicated that certain derivatives exhibited significant pain relief at doses of 100 mg/kg .
Case Study 2: In Vivo Efficacy
In vivo studies involving autoimmune models demonstrated that thiazole derivatives could effectively reduce inflammation and disease symptoms in conditions such as experimental autoimmune encephalomyelitis (EAE) .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization involves stepwise modifications:
- Heterocycle Coupling: Use Pd-catalyzed cross-coupling for thiazolo-pyridine and piperidine moieties (reflux in ethanol with NaOAc, 12–24 h) .
- Methoxy-Pyrazine Attachment: Employ nucleophilic substitution under inert atmosphere (K2CO3/DMF, 60°C, monitored via TLC) .
- Purification: Gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (MeOH/CH2Cl2) improves purity (>95% by HPLC) .
Basic: What analytical techniques are critical for characterizing this compound's structure?
Methodological Answer:
A multi-technique approach is essential:
- NMR: 1H/13C NMR (DMSO-d6) confirms regiochemistry of thiazolo-pyridine and methoxy groups .
- XRD: Single-crystal X-ray diffraction resolves piperidine chair conformation and pyrazine planarity .
- HRMS: Validates molecular formula (e.g., [M+H]+ ion with <2 ppm error) .
Basic: How should preliminary biological activity screening be designed?
Methodological Answer:
Prioritize assays based on structural analogs:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli; 24 h incubation) .
- Cytotoxicity: MTT assay (IC50 in HeLa and HEK293 cells; 48 h exposure) .
- Target-Specific: Kinase inhibition profiling (ATP-binding assays for PI3K/AKT pathway) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Modify key pharmacophores systematically:
- Piperidine Substituents: Compare 4-methoxy vs. 4-hydroxy groups for solubility vs. target affinity .
- Thiazolo-Pyridine vs. Oxadiazole: Replace thiazolo with oxadiazole (synthesized via HNO3 cyclization) to assess impact on logP .
| Modification | Biological Activity (IC50, μM) | LogP |
|---|---|---|
| Thiazolo-pyridine core | 0.45 (PI3Kα) | 2.8 |
| Oxadiazole replacement | 1.20 (PI3Kα) | 1.5 |
Advanced: What strategies resolve contradictions in reported biological data?
Methodological Answer:
Address discrepancies via:
- Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin) .
- Metabolic Stability: Pre-treat compounds with liver microsomes (CYP3A4/CYP2D6) to rule out false negatives .
- Orthogonal Validation: Confirm kinase inhibition via Western blot (phospho-AKT levels) alongside enzymatic assays .
Advanced: How can computational methods predict this compound's mechanism of action?
Methodological Answer:
Combine:
- Molecular Docking: AutoDock Vina with PI3Kγ crystal structure (PDB: 4LZP) to identify H-bonding with Val882 .
- MD Simulations: GROMACS (100 ns trajectory) assesses piperidine flexibility in binding pockets .
- QSAR Models: Train on pyrazine derivatives (n=50) to predict logD and hERG liability .
Advanced: What formulation challenges arise due to the compound's physicochemical properties?
Methodological Answer:
Address low solubility (logS = -4.2):
- Salt Formation: Test hydrochloride salts (improves aqueous solubility by 10x) .
- Nanoformulation: PEG-PLGA nanoparticles (encapsulation efficiency >80% via solvent evaporation) .
Advanced: How can stability under physiological conditions be assessed?
Methodological Answer:
Conduct accelerated stability studies:
- pH Stability: Incubate in PBS (pH 2.0–7.4, 37°C; monitor via HPLC degradation products) .
- Photostability: Expose to UV-A (320–400 nm) for 48 h; quantify cis-trans isomerization .
Advanced: What synthetic intermediates pose safety risks?
Methodological Answer:
- Hydrazine Intermediates: Handle under N2 (risk of explosive decomposition; LC-MS monitoring recommended) .
- Chlorinated Byproducts: Use GC-MS to detect genotoxic impurities (e.g., 2-chloropyrazine; limit <0.1%) .
Advanced: How can synergistic effects with known therapeutics be evaluated?
Methodological Answer:
- Combination Index (CI): Chou-Talalay method (e.g., with cisplatin; CI <0.9 indicates synergy) .
- Transcriptomics: RNA-seq of treated cells to identify upregulated apoptosis pathways (e.g., BAX/BCL2 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
